6-Heptyn-1-ol
Overview
Description
6-Heptyn-1-ol is used as a reagent in the preparation of many cyclic compounds. It is also used as an intermediate in organic synthesis .
Molecular Structure Analysis
The molecular formula of 6-Heptyn-1-ol is C7H12O. It has an average mass of 112.170 Da and a monoisotopic mass of 112.088814 Da .Chemical Reactions Analysis
6-Heptyn-1-ol is used as a reagent in the preparation of many cyclic compounds. It is also used as an intermediate in organic synthesis .Physical And Chemical Properties Analysis
6-Heptyn-1-ol has a density of 0.9±0.1 g/cm3, a boiling point of 174.3±23.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.7 mmHg at 25°C. Its enthalpy of vaporization is 47.8±6.0 kJ/mol, and it has a flash point of 92.8±14.9 °C. The index of refraction is 1.452, and its molar refractivity is 33.8±0.3 cm3 .Scientific Research Applications
Pheromone Synthesis and Insect Behavior
- 6-Heptyn-1-ol has been studied in the context of pheromone synthesis. For instance, the synthesis of the enantiomers of rhynchophorol, an aggregation pheromone of the American palm weevil, involved reducing precursors that included compounds related to 6-heptyn-1-ol (Mori & Ishigami, 1992).
Therapeutic Research
- Several studies have focused on the therapeutic potential of HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) derivatives, which share structural similarities with 6-Heptyn-1-ol. These derivatives have shown effectiveness as inhibitors of HIV-1 reverse transcriptase, contributing significantly to the research on HIV treatment (Pontikis et al., 1997).
Chemical Synthesis and Molecular Structure Analysis
- Research has been conducted on the synthesis of various chemical compounds, including those derived from 6-Heptyn-1-ol, and their molecular structures. For example, studies on the synthesis of (3R,5S)-3-hydroxy-7-phenyl-6-heptyn-5-olide, involving enzyme-catalyzed reactions, have contributed to understanding the stereoselectivity and molecular configurations in organic synthesis (Henkel et al., 1994).
Enzyme-Catalyzed Resolutions and Stereoselectivity
- 6-Heptyn-1-ol and its derivatives have been used in enzyme-catalyzed resolutions, providing insights into stereoselectivity in chemical reactions. Research in this area includes the optical resolution of 1-alkyn-3-ol through lipase-catalyzed hydrolysis, exploring the enantioselectivity of biochemical reactions (Kawashima & Hasegawa, 1992).
Biochemical and Biophysical Interactions
- In the realm of biochemical and biophysical research, studies have been conducted on the molecular interactions of compounds structurally similar to 6-Heptyn-1-ol. For instance, the conformational analysis of HIV-1 reverse transcriptase inhibitors like HEPT has provided valuable information about the molecular interactions and binding mechanisms in drug design (Lawtrakul et al., 1999).
Molecular Docking and Drug Design
- Research involving molecular docking techniques, particularly in drug design, has utilized HEPT analogues. This includes the development of predictive 3D-QSAR models for nonnucleoside reverse transcriptase inhibitors, enhancing the understanding of the structural requirements for the activity of these compounds (Kireev et al., 1997).
Safety And Hazards
6-Heptyn-1-ol should be stored in a cool, dry place in a tightly closed container, away from oxidizing agents. In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and get medical attention. If ingested, clean the mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur .
properties
IUPAC Name |
hept-6-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h1,8H,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRCLEXKQNWTDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451552 | |
Record name | 6-heptyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Heptyn-1-ol | |
CAS RN |
63478-76-2 | |
Record name | 6-heptyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Heptyn-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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